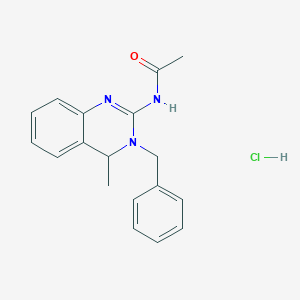
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride is a compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride typically involves the reaction of 2-aminobenzamide with benzyl chloride and acetic anhydride under basic conditions . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline ring. The final product is obtained as a hydrochloride salt to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which exhibit different biological activities and pharmacological properties .
科学研究应用
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Investigated for its anticonvulsant, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Dihydroquinazoline derivatives: These are reduced forms of quinazolines and have distinct pharmacological properties.
Uniqueness
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications .
属性
分子式 |
C18H20ClN3O |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-13-16-10-6-7-11-17(16)20-18(19-14(2)22)21(13)12-15-8-4-3-5-9-15;/h3-11,13H,12H2,1-2H3,(H,19,20,22);1H |
InChI 键 |
PWYHCAZZPXAUPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=CC=CC=C2N=C(N1CC3=CC=CC=C3)NC(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


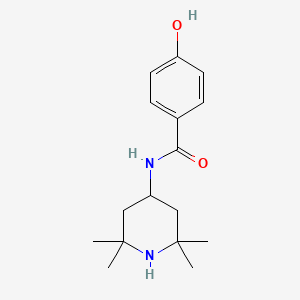
![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)

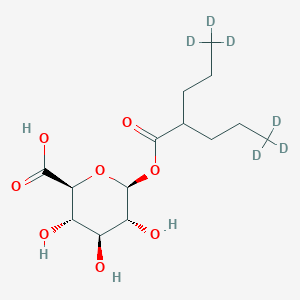
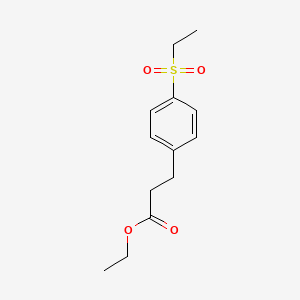


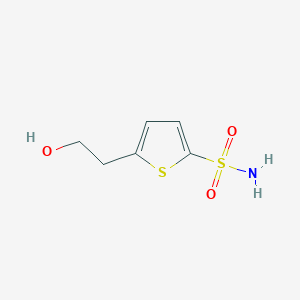
![benzyl N-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B13866746.png)
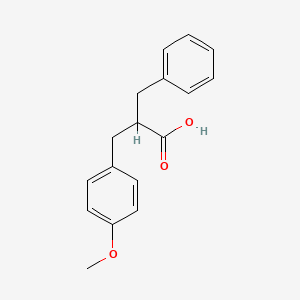

![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)


